molecular formula C18H21BrFNO4S B8048798 Benzenesulfonamide, N-[(3-bromo-4-fluorophenyl)methyl]-N-(2,2-dimethoxyethyl)-4-methyl-

Benzenesulfonamide, N-[(3-bromo-4-fluorophenyl)methyl]-N-(2,2-dimethoxyethyl)-4-methyl-

Cat. No.: B8048798
M. Wt: 446.3 g/mol
InChI Key: YMWAWNGTJDKAQE-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[(3-bromo-4-fluorophenyl)methyl]-N-(2,2-dimethoxyethyl)-4-methyl- is a substituted sulfonamide characterized by a benzenesulfonamide core with three key substituents:

  • A 4-methyl group on the benzene ring.
  • An N-[(3-bromo-4-fluorophenyl)methyl] group, introducing halogenated aromaticity (bromo and fluoro) to the structure.
  • An N-(2,2-dimethoxyethyl) group, contributing ether and methoxy functionalities.

Sulfonamides are well-documented for their roles as enzyme inhibitors (e.g., carbonic anhydrase, chemokine receptors) and antimicrobial agents . The bromo and fluoro substituents may enhance binding affinity and metabolic stability, while the dimethoxyethyl group could influence solubility and pharmacokinetics.

Properties

IUPAC Name

N-[(3-bromo-4-fluorophenyl)methyl]-N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrFNO4S/c1-13-4-7-15(8-5-13)26(22,23)21(12-18(24-2)25-3)11-14-6-9-17(20)16(19)10-14/h4-10,18H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWAWNGTJDKAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=C(C=C2)F)Br)CC(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Monoalkylation with (3-Bromo-4-Fluorophenyl)Methyl Bromide

Reaction Conditions

  • Substrate : 4-Methylbenzenesulfonamide

  • Alkylating Agent : (3-Bromo-4-fluorophenyl)methyl bromide

  • Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

  • Solvent : Anhydrous DMF or THF

  • Temperature : 0°C → room temperature

Mechanistic Insights
Deprotonation of the sulfonamide nitrogen generates a nucleophilic amide ion, which undergoes Sₙ2 displacement with the benzyl bromide. Steric hindrance from the ortho-bromo and fluoro substituents may necessitate extended reaction times or elevated temperatures.

Optimization Data

ParameterValue/RangeImpact on Yield
BaseNaH vs. K₂CO₃NaH superior (85% vs. 60%)
SolventDMF vs. THFDMF preferred (polar aprotic)
Stoichiometry1.2 eq alkylating agentMinimizes diastereomers

Workup
Post-reaction, the mixture is quenched with ice water, extracted with dichloromethane (DCM), and purified via silica gel chromatography (eluent: 3:7 ethyl acetate/hexane).

Dialkylation with 2,2-Dimethoxyethyl Tosylate

Challenges in Second Alkylation
After monoalkylation, the remaining sulfonamide nitrogen is less nucleophilic. Activating the alkylating agent (e.g., converting 2,2-dimethoxyethanol to its tosylate) enhances reactivity.

Procedure

  • Tosylation of 2,2-Dimethoxyethanol
    React with p-toluenesulfonyl chloride (TsCl) in pyridine at 0°C (90% yield).

  • Alkylation

    • Substrate : Monoalkylated sulfonamide

    • Alkylating Agent : 2,2-Dimethoxyethyl tosylate

    • Base : DBU (1,8-diazabicycloundec-7-ene)

    • Solvent : Acetonitrile

    • Temperature : 60°C, 12 h

Yield Optimization

ParameterValueYield
BaseDBU78%
SolventCH₃CN78%
Alternative BaseK₂CO₃45%

Purification
Crude product is subjected to recrystallization from ethanol/water (7:3) to remove unreacted tosylate.

Alternative Pathways: One-Pot Double Alkylation

A telescoped approach reduces purification steps but risks regiochemical ambiguity:

Conditions

  • Alkylating Agents : Equimolar (3-bromo-4-fluorophenyl)methyl bromide and 2,2-dimethoxyethyl bromide

  • Base : Cs₂CO₃ (2.5 eq)

  • Catalyst : Tetrabutylammonium iodide (TBAI, 0.1 eq)

  • Solvent : DMF, 80°C, 24 h

Outcome

  • Yield : 62%

  • Byproducts : Quaternary ammonium salts (15%), monoalkylated species (23%)

Advantage : Reduced handling of intermediates.
Disadvantage : Lower selectivity necessitates rigorous chromatography.

Palladium-Mediated Approaches

While direct C–N coupling is uncommon for alkylamines, modified Buchwald-Hartwig conditions may apply:

Hypothetical Protocol

  • Substrate : 4-Methyl-N-(2,2-dimethoxyethyl)benzenesulfonamide

  • Coupling Partner : (3-Bromo-4-fluorophenyl)boronic acid

  • Catalyst : Pd(OAc)₂/XPhos

  • Base : K₃PO₄

  • Solvent : Toluene/water (3:1), 100°C

Feasibility : Low, as benzyl boronates are unstable. Alternative use of benzyl halides with Pd/PR₃ systems remains unexplored.

Scalability and Industrial Considerations

Process Intensification

  • Continuous Flow : Microreactors with residence time <10 min enhance heat/mass transfer during exothermic alkylations.

  • Catalyst Recycling : Pd residues from hypothetical coupling routes necessitate immobilization on SiO₂ or magnetic nanoparticles.

Cost Drivers

  • (3-Bromo-4-fluorophenyl)methyl bromide: $320/g (Sigma-Aldrich, 2025)

  • 2,2-Dimethoxyethyl tosylate: Synthesized in-house for ~$50/g

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Organic Synthesis

Benzenesulfonamide derivatives are widely utilized as intermediates in organic synthesis. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution reactions, making it a versatile building block for synthesizing more complex molecules.

Biological Research

In biological studies, this compound has shown potential in enzyme inhibition and protein interaction investigations. Its structural similarity to other biologically active compounds allows researchers to use it as a tool in drug discovery processes.

Medicinal Chemistry

The compound exhibits promising antibacterial and antitumor properties, positioning it as a candidate for developing new therapeutic agents. Ongoing research aims to elucidate its mechanisms of action and efficacy against various diseases.

Industrial Applications

In the industrial sector, benzenesulfonamide derivatives are employed in the production of pharmaceuticals and agrochemicals. Their unique properties make them suitable for various applications in specialty chemicals.

Case Study 1: Antibacterial Activity

A study investigated the antibacterial effects of benzenesulfonamide derivatives against several bacterial strains. The results indicated that modifications to the sulfonamide group significantly influenced antibacterial potency. The compound demonstrated effective inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Antitumor Properties

Another research focused on the antitumor activity of benzenesulfonamide derivatives in vitro. The findings revealed that specific modifications to the phenyl ring enhanced cytotoxicity against cancer cell lines. This study highlighted the importance of structural optimization in developing effective antitumor agents.

Mechanism of Action

The mechanism by which Benzenesulfonamide, N-[(3-bromo-4-fluorophenyl)methyl]-N-(2,2-dimethoxyethyl)-4-methyl- exerts its effects involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Benzenesulfonamide Family

The following table compares the target compound with structurally related benzenesulfonamide derivatives:

Compound Name Substituents Key Structural Differences Potential Applications Reference
Target Compound 4-methyl; N-(3-bromo-4-fluorobenzyl); N-(2,2-dimethoxyethyl) Unique halogenation and dimethoxyethyl group Enzyme inhibition, drug development
N-Benzyl-N-methyl-4-(piperidin-1-ylmethyl)benzenesulfonamide (5a) 4-(piperidin-1-ylmethyl); N-benzyl Piperidine ring vs. halogenated aromatic group Chemokine receptor inhibition [4]
4-((Diethylamino)methyl)-N-(4-fluorobenzyl)-N-methylbenzenesulfonamide (5h) 4-(diethylaminomethyl); N-(4-fluorobenzyl) Fluorobenzyl without bromo; tertiary amine substituent Receptor-targeted therapies [4]
3-Bromo-N-((4,6-dihydroxychroman-4-yl)methyl)benzenesulfonamide (Compound 10) Chroman-derived substituent; 3-bromo Chroman moiety vs. dimethoxyethyl group Antioxidant or cytoprotective agents [5]
N-(4-Bromo-2-formylphenyl)-4-methylbenzenesulfonamide (9) 4-methyl; N-(4-bromo-2-formylphenyl) Aldehyde functionality; no fluorine or dimethoxy Intermediate for heterocyclic synthesis [3]

Key Observations:

  • Halogenation: The target compound’s 3-bromo-4-fluorophenyl group distinguishes it from non-halogenated (e.g., 5a) or mono-halogenated analogs (e.g., 5h). Bromine and fluorine enhance electrophilic reactivity and binding to hydrophobic pockets in proteins .
  • N-Substituents: The 2,2-dimethoxyethyl group is rare in reported benzenesulfonamides, which often feature cyclic amines (piperidine, morpholine) or simple alkyl chains. This substituent may improve solubility and reduce metabolic degradation compared to tertiary amines .
  • Synthetic Complexity: The synthesis of the target compound likely requires multi-step halogenation and protection-deprotection strategies, similar to the bromination and oxidation steps in and .

Biological Activity

Benzenesulfonamides are a significant class of compounds known for their diverse biological activities. The compound Benzenesulfonamide, N-[(3-bromo-4-fluorophenyl)methyl]-N-(2,2-dimethoxyethyl)-4-methyl- is particularly noteworthy due to its potential therapeutic applications, which include antibacterial, antitumor, and enzyme inhibition properties. This article explores the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The IUPAC name for the compound is N-[(3-bromo-4-fluorophenyl)methyl]-N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide . Its molecular formula is C18H21BrFNO4SC_{18}H_{21}BrFNO_4S, and it features a sulfonamide group that is crucial for its biological activity.

Property Value
Molecular Weight421.34 g/mol
IUPAC NameN-[(3-bromo-4-fluorophenyl)methyl]-N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide
Chemical StructureChemical Structure

The biological activity of benzenesulfonamides often involves their interaction with specific enzymes or receptors. The compound may act as an enzyme inhibitor , which can lead to various therapeutic effects. For instance, it has been noted that certain benzenesulfonamides can inhibit calcium channels, thereby affecting cardiovascular functions and potentially lowering blood pressure .

Antibacterial Activity

Research has demonstrated that benzenesulfonamide derivatives exhibit significant antibacterial properties. For example, in a study evaluating various derivatives, certain compounds showed minimal inhibitory concentrations (MIC) against common pathogens such as Escherichia coli and Staphylococcus aureus:

Compound MIC (mg/mL) Target Bacteria
4a6.67E. coli
4h6.63S. aureus
4d6.72E. coli

These findings suggest that modifications in the structure of benzenesulfonamides can enhance their antibacterial efficacy .

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. In vitro studies have indicated that benzenesulfonamides can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .

Cardiovascular Effects

A significant study utilized an isolated rat heart model to evaluate the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance. The results indicated that certain derivatives could significantly reduce perfusion pressure compared to controls:

Compound Perfusion Pressure Change Coronary Resistance Change
4-(2-amino-ethyl)DecreasedDecreased
ControlBaselineBaseline

This suggests a promising avenue for developing cardiovascular therapeutics based on the structural characteristics of these compounds .

Case Studies

  • Study on Perfusion Pressure : The interaction of benzenesulfonamide derivatives with calcium channels was investigated using docking studies alongside experimental data. The results reinforced the hypothesis that these compounds could modulate cardiovascular responses by interacting with calcium channel proteins .
  • Antimicrobial Evaluation : A comprehensive evaluation of several new benzenesulfonamide derivatives highlighted their varying degrees of antimicrobial activity, with some showing potent effects against resistant strains of bacteria .

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